molecular formula C17H14N6O2 B256497 (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

Cat. No. B256497
M. Wt: 334.33 g/mol
InChI Key: OVGOSIUUYOBORS-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. MPTP is a heterocyclic compound with a molecular formula of C19H16N6O2 and a molecular weight of 360.37 g/mol.

Mechanism of Action

The mechanism of action of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one involves the conversion of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one are well documented. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism is characterized by motor deficits, including bradykinesia, rigidity, and tremor. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in dopaminergic neurons.

Advantages and Limitations for Lab Experiments

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has several advantages for lab experiments. It is a well-characterized neurotoxin that has been extensively studied for its effects on dopaminergic neurons. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism is a well-established animal model of Parkinson's disease that has been used to study the disease pathology and develop new treatments. However, (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one also has several limitations. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism is not a perfect model of Parkinson's disease, as it does not replicate all aspects of the disease pathology. Additionally, (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a potent neurotoxin that requires careful handling and disposal.

Future Directions

There are several future directions for research on (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. One direction is to develop new treatments for Parkinson's disease based on the insights gained from studying (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism. Another direction is to study the effects of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one on other cell types and in other disease models. Finally, there is a need for further research on the mechanism of action of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one and its effects on cellular processes.

Synthesis Methods

The synthesis of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one involves the reaction between 2-(6-bromo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetonitrile and 2-hydrazinyl-6-(1H-1,2,4-triazol-3-yl)phthalazine in the presence of a base. The resulting product is then treated with cyclohexanone and methanol to yield (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. This synthesis method has been reported in several research articles and has been optimized for high yields and purity.

Scientific Research Applications

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been studied extensively for its potential applications in various scientific research fields. One of the most notable applications of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is in the field of neuroscience. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in humans and non-human primates. This property of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been used to create animal models of Parkinson's disease for studying the disease pathology and developing new treatments.
(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been studied for its potential applications in the field of cancer research. Studies have shown that (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been shown to be effective against several types of cancer cells, including breast cancer, lung cancer, and leukemia.

properties

Product Name

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

Molecular Formula

C17H14N6O2

Molecular Weight

334.33 g/mol

IUPAC Name

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C17H14N6O2/c1-25-15-8-11(6-7-14(15)24)9-18-20-16-12-4-2-3-5-13(12)17-21-19-10-23(17)22-16/h2-10,18H,1H3,(H,20,22)/b11-9+

InChI Key

OVGOSIUUYOBORS-PKNBQFBNSA-N

Isomeric SMILES

COC1=C/C(=C/NNC2=NN3C=NN=C3C4=CC=CC=C42)/C=CC1=O

SMILES

COC1=CC(=CNNC2=NN3C=NN=C3C4=CC=CC=C42)C=CC1=O

Canonical SMILES

COC1=CC(=CNNC2=NN3C=NN=C3C4=CC=CC=C42)C=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.